molecular formula C19H15Cl3Si B8474885 Trichloro(triphenylmethyl)silane CAS No. 256343-29-0

Trichloro(triphenylmethyl)silane

Cat. No. B8474885
CAS RN: 256343-29-0
M. Wt: 377.8 g/mol
InChI Key: NSZAAWWGROCZLS-UHFFFAOYSA-N
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Description

Trichloro(triphenylmethyl)silane is a useful research compound. Its molecular formula is C19H15Cl3Si and its molecular weight is 377.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trichloro(triphenylmethyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichloro(triphenylmethyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

256343-29-0

Product Name

Trichloro(triphenylmethyl)silane

Molecular Formula

C19H15Cl3Si

Molecular Weight

377.8 g/mol

IUPAC Name

trichloro(trityl)silane

InChI

InChI=1S/C19H15Cl3Si/c20-23(21,22)19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

NSZAAWWGROCZLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Si](Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the same apparatus and procedures as EXAMPLE 2 above, 22.88 ml (256 mmol) of benzene and 0.80 g (6.0 mmol) of aluminum chloride were alkylated with 9.04 g (17.2 mmol) of (trichloromethyl)trichlorosilane under dry nitrogen atmospheric pressure for 1 hr at 50° C. The aluminum chloride catalyst was quenched with POCl3 and then stirred for another 1 hour to complete the deactivation. Freshly distilled hexane(50 ml) was added to the reaction mixture and insoluble solids in hexane were filtered from the organic soultion. After hexane and benzene were distilled, recrystallization from chloroform yielded 1.23 g of (triphenylmethyl)trichlorosilane (mp; 195-7: E, yield; 19%).
Quantity
22.88 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
9.04 g
Type
reactant
Reaction Step Three

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